molecular formula C17H23N5OS B2442445 N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide CAS No. 1334373-20-4

N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide

Cat. No. B2442445
M. Wt: 345.47
InChI Key: MGXRTZJBDHHJLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide” is a chemical compound . It contains a heterocyclic ring, which is common in many drugs used to treat infectious diseases .


Synthesis Analysis

The synthesis of similar compounds involves the use of 2-acetohydrazide and the corresponding isocyanate . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a related compound .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various methods, including Hirshfeld surface analysis . This provides insight into the supramolecular assembly of the compound .


Chemical Reactions Analysis

The chemical reactions of similar compounds have also been studied using Hirshfeld surface analysis .

Scientific Research Applications

Synthesis of Novel Compounds

Research has focused on synthesizing a variety of novel heterocyclic compounds incorporating the sulfamoyl moiety, suitable for use as antimicrobial agents. A versatile, readily accessible N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide has been used as a starting point for creating compounds with potential antimicrobial properties. The synthesis involves reactions with acetylacetone, arylidenes malononitrile, and salicyaldehyde, among others, to produce derivatives such as 2-pyridone, chromene, hydrazone, and Pyrazole. These synthesized compounds have been evaluated for their in vitro antibacterial and antifungal activities, showing promising results (Darwish et al., 2014).

Antimicrobial Activity Studies

Another area of research has involved the synthesis of new heterocycles incorporating antipyrine moiety, where compounds like 2-Cyano- N -(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1 H -pyrazol-4-yl)acetamide have been used as key intermediates. These efforts have led to the creation of compounds such as coumarin, pyridine, pyrrole, thiazole, and aminopyrazole, which have been tested and evaluated for their antimicrobial properties (Bondock et al., 2008).

Insecticidal Activity Investigations

Research has also extended to the synthesis of innovative heterocycles incorporating thiadiazole moiety for insecticidal assessment against pests like the cotton leafworm, Spodoptera littoralis. Compounds synthesized from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide have been tested for their potential as insecticidal agents, showcasing a new avenue for the development of pest control solutions (Fadda et al., 2017).

Antioxidant and Antitumor Evaluations

Studies have also explored the synthesis of N-substituted-2-amino-1,3,4-thiadiazoles with potential antioxidant and antitumor activities. This research underscores the versatility of such compounds in medicinal chemistry, particularly in the development of new therapeutic agents (Hamama et al., 2013).

Safety And Hazards

For safety, it is recommended to wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Future Directions

The compound may have potential in the treatment of neglected tropical diseases (NTDs) like leishmaniasis and malaria, which affect more than 500 million people worldwide . The causative agents of these diseases can be transmitted through the bite of sandflies and mosquitoes .

properties

IUPAC Name

N-cyclohexyl-2-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5OS/c1-12-10-13(2)22(21-12)15-8-9-17(20-19-15)24-11-16(23)18-14-6-4-3-5-7-14/h8-10,14H,3-7,11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXRTZJBDHHJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)SCC(=O)NC3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide

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